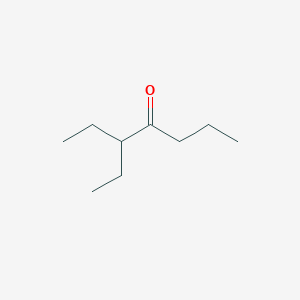

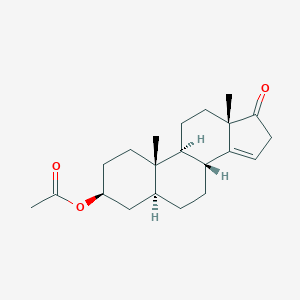

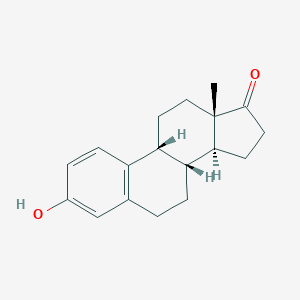

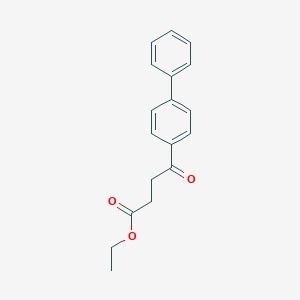

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate

カタログ番号 B073969

CAS番号:

1230-54-2

分子量: 282.3 g/mol

InChIキー: PMVQNZOSDZOHCO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis Pathways: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate can be synthesized using various methods. For example, Jiangli Zhang (2005) describes a synthesis method starting from ethanol and acetic acid with a strong acid catalyst, leading to ethyl acetoacetate, which then undergoes a series of reactions including Claisen's condensation and substitution reactions to produce related compounds (Zhang, 2005).

Molecular Structure Analysis

- Crystal Structure: P. Wu (2014) details the crystal structure of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, determined via X-ray diffraction. This provides insights into the molecular arrangement and bonding in similar compounds (Wu, 2014).

Chemical Reactions and Properties

- Reactivity and Isomer Formation: A study by N. Pokhodylo et al. (2009) on the reaction of aryl azides with a similar compound, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, shows chemoselective formation of different isomers, indicating the compound's reactivity and potential for forming diverse chemical structures (Pokhodylo, Matiychuk, & Obushak, 2009).

Physical Properties Analysis

- Polymorphism and Structural Characterization: F. Vogt et al. (2013) explored two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Their research using spectroscopic and diffractometric techniques offers insight into the physical properties of structurally similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

科学的研究の応用

1. Fluorescence Research

- Application Summary: This compound is used in the study of fluorescence properties of new ester derivatives of Isothiazolo[4,5-b] Pyridine .

- Methods of Application: The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .

- Results: The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .

2. Biocatalytic Synthesis

- Application Summary: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate is used in the biocatalytic synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate [®-HPBE], an important chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors .

- Methods of Application: The asymmetric reduction of ethyl 2-oxo-4-phenyl-butyrate (OPBE) to synthesize optically active ®-HPBE with a newly isolated Rhodotorula mucilaginosa CCZU-G5 as catalyst was investigated in an aqueous/organic solvent biphasic system .

3. Oxidation Studies

- Application Summary: This compound is used in the study of oxidation kinetics. Specifically, it’s used in the study of the oxidation of 4-Oxo-4-arylbutanoic acids by N-bromophthalimide in an aqueous acetic acid medium .

- Methods of Application: The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied in aqueous acetic acid medium at 30 °C. The total reaction is second-order, first-order each in oxidant and substrate .

- Results: The order of reactivity among the studied 4-oxoacids is: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO 2. The effect of changes on the electronic nature of the substrate reveals that there is a development of positive charge in the transition state .

特性

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

CAS RN |

1230-54-2 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

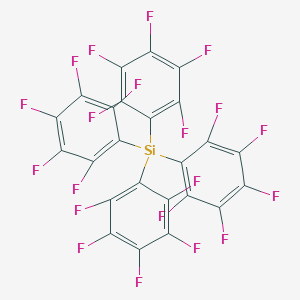

Silane, tetrakis(pentafluorophenyl)-

1524-78-3

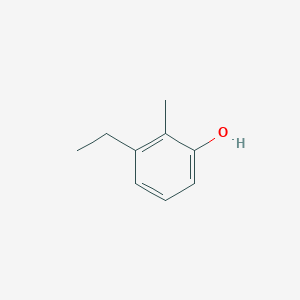

3-Ethyl-o-cresol

1123-73-5

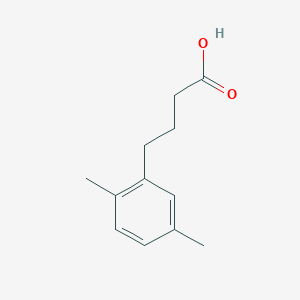

4-(2,5-Dimethylphenyl)butanoic acid

1453-06-1

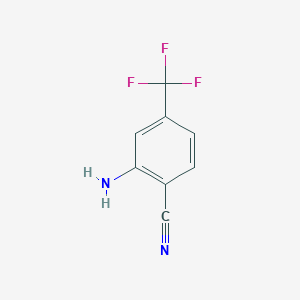

2-Amino-4-(trifluoromethyl)benzonitrile

1483-54-1